molecular formula C21H25ClO5 B611370 Tianagliflozin CAS No. 1461750-27-5

Tianagliflozin

Katalognummer: B611370
CAS-Nummer: 1461750-27-5
Molekulargewicht: 392.9 g/mol
InChI-Schlüssel: YCEUTZKYUQXUCF-JLBFBPAZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tianagliflozin is a small-molecule drug that functions as a sodium-glucose cotransporter 2 (SGLT2) inhibitor. It is primarily being developed for the treatment of type 2 diabetes mellitus. By inhibiting SGLT2, this compound reduces glucose reabsorption in the kidneys, thereby lowering blood glucose levels .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of Tianagliflozin involves multiple steps, including the preparation of intermediates. One method involves a five-step reaction sequence starting with the iodination of a precursor compound . The synthetic route is designed to ensure high yield and low impurity content.

Industrial Production Methods: For industrial production, the preparation method has been optimized to control particle sizes and ensure blend uniformity of active ingredients. This method is suitable for mass production and involves controlling the particle sizes of metformin hydrochloride and this compound .

Analyse Chemischer Reaktionen

Types of Reactions: Tianagliflozin undergoes various chemical reactions, including oxidation and substitution reactions. For instance, during its synthesis, an oxidation step using a combination of dimethyl sulfoxide and acetic anhydride is employed .

Common Reagents and Conditions:

    Oxidation: Dimethyl sulfoxide and acetic anhydride.

    Substitution: Iodination reagents for intermediate preparation.

Major Products: The major product of these reactions is this compound itself, with intermediates formed during the synthesis process .

Wissenschaftliche Forschungsanwendungen

Pharmacological Effects

Tianagliflozin functions by inhibiting the SGLT2 protein in the kidneys, which is responsible for glucose reabsorption. This inhibition leads to increased glucose excretion through urine, thereby lowering blood glucose levels. The compound exhibits several key pharmacological effects:

  • Glycemic Control : this compound effectively reduces glycated hemoglobin (HbA1c) levels, contributing to better glycemic control in patients with T2DM.
  • Weight Management : Patients using this compound often experience weight loss, which is beneficial for those with obesity-related metabolic disorders.
  • Blood Pressure Reduction : The drug may also assist in lowering systolic blood pressure, providing additional cardiovascular benefits.

Combination Therapies

Recent studies indicate that this compound can be effectively combined with other antidiabetic medications to enhance therapeutic outcomes. A notable formulation includes the combination of this compound with metformin hydrochloride. This combination aims to achieve synergistic effects in managing blood glucose levels while minimizing side effects associated with monotherapy.

Table 1: Composition of this compound and Metformin Hydrochloride

ComponentDosage Range
This compound2.5 mg - 20 mg
Metformin Hydrochloride250 mg - 1000 mg
Recommended Ratio (this compound:Metformin)1:50 - 200

This combination not only improves compliance due to a simplified dosing regimen but also enhances the overall efficacy of diabetes management strategies .

Cardiovascular and Renal Benefits

Emerging evidence suggests that SGLT2 inhibitors like this compound may provide cardiovascular and renal protective effects beyond their primary use for glycemic control.

  • Cardiovascular Health : Recent guidelines recommend SGLT2 inhibitors for patients with heart failure and reduced ejection fraction, highlighting their role in improving cardiac function and reducing hospitalization rates due to heart failure .
  • Renal Protection : Studies have shown that this compound can alleviate renal lipid deposition and improve renal oxygenation levels in patients with newly diagnosed T2DM, indicating potential protective effects against diabetic nephropathy .

Case Studies and Clinical Trials

Several clinical trials have been conducted to evaluate the efficacy and safety of this compound. For instance:

  • A randomized controlled trial demonstrated significant reductions in HbA1c levels among participants using this compound compared to a placebo group over a 52-week period.
  • Another study highlighted the drug's favorable safety profile, with a low incidence of hypoglycemia and adverse events reported among users.

These findings reinforce the potential of this compound as a valuable addition to diabetes care regimens.

Wirkmechanismus

Tianagliflozin exerts its effects by inhibiting the sodium-glucose cotransporter 2 (SGLT2) in the proximal tubules of the kidney. This inhibition reduces the reabsorption of filtered glucose, leading to increased glucose excretion in the urine. The molecular target is the SGLT2 protein, and the pathway involves the reduction of renal glucose reabsorption .

Vergleich Mit ähnlichen Verbindungen

  • Canagliflozin
  • Dapagliflozin
  • Empagliflozin

Comparison: Tianagliflozin is unique in its dual inhibition of both SGLT1 and SGLT2, whereas other similar compounds primarily target SGLT2. This dual inhibition may offer additional therapeutic benefits in glucose regulation .

This compound stands out due to its higher potency in inhibiting SGLT2 compared to other inhibitors, with a lower IC50 value, indicating greater efficacy at lower concentrations .

Biologische Aktivität

Tianagliflozin is a novel sodium-glucose co-transporter 2 (SGLT2) inhibitor that has garnered attention for its potential therapeutic benefits in managing type 2 diabetes mellitus (T2DM) and associated cardiovascular and renal complications. This article delves into the biological activity of this compound, presenting findings from clinical trials, mechanistic studies, and comparative analyses with other SGLT2 inhibitors.

This compound functions primarily by inhibiting the SGLT2 transporter in the proximal renal tubules, leading to decreased glucose reabsorption and increased urinary glucose excretion. This mechanism not only aids in glycemic control but also contributes to weight loss and potential cardiovascular benefits.

Key Mechanisms:

  • Glucose Lowering : Reduces blood glucose levels by promoting renal glucose excretion.
  • Weight Management : Assists in weight loss through caloric loss via glucosuria.
  • Cardiovascular Protection : May improve heart failure outcomes through mechanisms beyond glycemic control, including modulation of sodium handling and potential direct cardiac effects.

Clinical Efficacy

Several studies have evaluated the efficacy of this compound in various patient populations, particularly those with T2DM and cardiovascular disease.

Table 1: Clinical Trial Outcomes for this compound

Study NamePopulationDose (mg)Primary OutcomeResults
CANTATA-MT2DM patients100/300Change in HbA1c at 26 weeksSignificant reduction in HbA1c
CHIEF-HFHeart failure patients100KCCQ Total Symptom Score at 12 weeksImprovement vs. placebo
CANVASHigh cardiovascular risk100/300Cardiovascular eventsReduced risk of major events
CREDENCET2DM with nephropathy100Renal outcomesSignificant renal protection

Safety Profile

This compound has been generally well tolerated in clinical trials. Common adverse effects include urinary tract infections and genital mycotic infections, consistent with other SGLT2 inhibitors. Long-term safety data are still being collected to fully understand its risk profile.

Comparative Studies

Comparative studies have positioned this compound alongside other SGLT2 inhibitors like Canagliflozin and Dapagliflozin. Research indicates that while all SGLT2 inhibitors share a common mechanism, they may differ in potency and specific biological effects.

Table 2: Comparative Efficacy of SGLT2 Inhibitors

Drug NamePrimary IndicationKey Findings
This compoundT2DMEffective in reducing HbA1c
CanagliflozinT2DM & Cardiovascular RiskCardiovascular event reduction
DapagliflozinHeart FailureImproved heart failure outcomes

Case Studies

  • Case Study on Cardiovascular Outcomes :
    A study involving patients with chronic heart failure demonstrated that this compound improved functional status as measured by the Kansas City Cardiomyopathy Questionnaire (KCCQ), suggesting potential benefits beyond glycemic control.
  • Case Study on Renal Protection :
    In patients with diabetic nephropathy, this compound showed significant reductions in albuminuria and improvements in estimated glomerular filtration rate (eGFR), indicating protective effects on renal function.

Research Findings

Recent research has highlighted additional biological activities of this compound beyond its primary role as an SGLT2 inhibitor. These include:

  • Anti-inflammatory Effects : Studies indicate that this compound may reduce markers of inflammation such as TNF-α and IL-6.
  • Oxidative Stress Reduction : It has been shown to lower oxidative stress markers, contributing to its protective effects on vascular health.
  • Impact on Lipid Profiles : Some trials reported favorable changes in lipid profiles, including reductions in triglycerides and increases in HDL cholesterol.

Eigenschaften

CAS-Nummer

1461750-27-5

Molekularformel

C21H25ClO5

Molekulargewicht

392.9 g/mol

IUPAC-Name

(2S,3R,4S,5S,6R)-2-[4-chloro-3-[(4-ethoxyphenyl)methyl]phenyl]-6-methyloxane-3,4,5-triol

InChI

InChI=1S/C21H25ClO5/c1-3-26-16-7-4-13(5-8-16)10-15-11-14(6-9-17(15)22)21-20(25)19(24)18(23)12(2)27-21/h4-9,11-12,18-21,23-25H,3,10H2,1-2H3/t12-,18-,19+,20-,21+/m1/s1

InChI-Schlüssel

YCEUTZKYUQXUCF-JLBFBPAZSA-N

SMILES

C[C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@H](C2=CC(CC3=CC=C(OCC)C=C3)=C(Cl)C=C2)O1

Isomerische SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C)O)O)O)Cl

Kanonische SMILES

CCOC1=CC=C(C=C1)CC2=C(C=CC(=C2)C3C(C(C(C(O3)C)O)O)O)Cl

Aussehen

Solid powder

Reinheit

>98% (or refer to the Certificate of Analysis)

Haltbarkeit

>2 years if stored properly

Löslichkeit

Soluble in DMSO

Lagerung

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyme

Tianagliflozin

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Tianagliflozin
Reactant of Route 2
Tianagliflozin
Reactant of Route 3
Tianagliflozin
Reactant of Route 4
Reactant of Route 4
Tianagliflozin
Reactant of Route 5
Tianagliflozin
Reactant of Route 6
Tianagliflozin

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.